molecular formula C7H4ClIO B13027635 3-Chloro-2-iodobenzaldehyde CAS No. 469912-65-0

3-Chloro-2-iodobenzaldehyde

Cat. No.: B13027635
CAS No.: 469912-65-0
M. Wt: 266.46 g/mol
InChI Key: QCASBRFHVKFMIE-UHFFFAOYSA-N
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Description

3-Chloro-2-iodobenzaldehyde is an aromatic compound with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodobenzaldehyde typically involves halogenation reactions. One common method is the iodination of 3-chlorobenzaldehyde. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds as follows:

    Iodination of 3-Chlorobenzaldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Depending on the substituent introduced, products can vary widely.

    Oxidation: 3-Chloro-2-iodobenzoic acid.

    Reduction: 3-Chloro-2-iodobenzyl alcohol.

Scientific Research Applications

3-Chloro-2-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodobenzaldehyde depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzaldehyde
  • 3-Chloro-2-bromobenzaldehyde
  • 3-Chloro-2-methylbenzaldehyde

Comparison

3-Chloro-2-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its fluorine and bromine analogs, the iodine atom makes it more reactive in substitution reactions due to its larger atomic size and lower bond dissociation energy. This makes this compound a valuable intermediate in organic synthesis, offering versatility in chemical transformations.

Properties

CAS No.

469912-65-0

Molecular Formula

C7H4ClIO

Molecular Weight

266.46 g/mol

IUPAC Name

3-chloro-2-iodobenzaldehyde

InChI

InChI=1S/C7H4ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

QCASBRFHVKFMIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)C=O

Origin of Product

United States

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